molecular formula C14H20N6O2S B2379831 1-(2,6-dimethylmorpholino)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 1058238-90-6

1-(2,6-dimethylmorpholino)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

Cat. No.: B2379831
CAS No.: 1058238-90-6
M. Wt: 336.41
InChI Key: ZBYNWJYBYAMROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-dimethylmorpholino)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a novel synthetic small molecule investigated for its potential as a kinase inhibitor in oncology research. Its structure is characterized by a triazolopyrimidine scaffold, a core motif known for its ability to mimic purine bases and competitively bind to the ATP-binding sites of various kinases, a class of enzymes frequently dysregulated in cancers. The 2,6-dimethylmorpholino moiety is a common pharmacophore found in several potent kinase inhibitors, suggesting a mechanism of action involving the disruption of key intracellular signaling pathways that drive tumor cell proliferation and survival. Research into this compound focuses on its efficacy against specific kinase targets, with preliminary data suggesting relevance to the PI3K/Akt/mTOR and other pro-survival signaling cascades. It is designed for use in biochemical assays to determine inhibitory constants (IC50) and in cellular assays to assess its effects on cancer cell viability, apoptosis, and cell cycle progression. This compound is intended for research purposes to further elucidate kinase signaling mechanisms and to serve as a chemical probe or a lead compound in the development of new targeted cancer therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-4-20-13-12(17-18-20)14(16-8-15-13)23-7-11(21)19-5-9(2)22-10(3)6-19/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYNWJYBYAMROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)N3CC(OC(C3)C)C)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,6-dimethylmorpholino)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a morpholine moiety and a triazolopyrimidine derivative. Its molecular formula is C14H20N6O3C_{14}H_{20}N_{6}O_{3} with a molecular weight of 320.35 g/mol. The unique combination of functional groups suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazolopyrimidine derivatives. For instance, a related series of compounds demonstrated significant antiproliferative effects against cancer cell lines such as MDA-MB-231 and MCF-7. The best-performing compounds in these studies exhibited IC50 values ranging from 17.83 μM to 19.73 μM when compared to standard treatments like Cisplatin .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)
4cMDA-MB-23117.83
4jMCF-719.73
CisplatinMDA-MB-231Reference

The mechanism through which these compounds exert their biological effects often involves the inhibition of key signaling pathways associated with cancer proliferation and survival. For example, triazolopyrimidine derivatives have been reported to inhibit c-Met kinase, a critical player in tumor growth and metastasis. One study reported that certain derivatives showed IC50 values as low as 0.090 μM against c-Met kinase, indicating potent inhibitory activity .

Cytotoxicity and Apoptosis Induction

In vitro assays have shown that the compound induces cytotoxic effects in various cancer cell lines. The MTT assay results indicated that compounds similar to the target compound can lead to significant cell death through apoptosis mechanisms. Specifically, late apoptosis was observed in treated cells, suggesting that these compounds may activate apoptotic pathways leading to programmed cell death .

Case Studies

A notable case study involved the synthesis and evaluation of several triazolo-pyrimidine derivatives for their antitumor activity. In this study, the derivatives were tested against different cancer cell lines, revealing a consistent pattern of cytotoxicity across multiple types of cancer cells, including breast and liver cancer cells .

Table 2: Summary of Cytotoxicity Studies

CompoundCell LineIC50 (μM)Mechanism
12eA5491.06 ± 0.16c-Met Inhibition
12eMCF-71.23 ± 0.18Apoptosis Induction
12eHeLa2.73 ± 0.33G0/G1 Phase Arrest

Scientific Research Applications

Recent studies have highlighted several significant biological activities associated with this compound:

Anticancer Activity

Research indicates that compounds similar to 1-(2,6-dimethylmorpholino)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation and survival pathways.
  • Case Studies : In vitro studies demonstrated that derivatives showed cytotoxic effects against various cancer cell lines (e.g., breast and lung cancer), with IC50 values indicating potent activity.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial effects:

  • Target Pathogens : Preliminary tests have indicated effectiveness against Gram-positive and Gram-negative bacteria.
  • Mechanism : The thiazole and pyrimidine components may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anti-inflammatory Effects

In silico studies have suggested that the compound can act as a 5-lipoxygenase inhibitor:

  • Research Findings : Molecular docking studies revealed favorable binding interactions with the enzyme responsible for leukotriene synthesis, which is implicated in inflammatory responses.

Data Table: Biological Activities

Activity TypeTarget/PathwayReference Study
AnticancerKinase inhibition
AntimicrobialBacterial cell wall
Anti-inflammatory5-Lipoxygenase inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related molecules from the literature:

Compound Core Structure Key Substituents Synthesis Method Reference
Target Compound Triazolo[4,5-d]pyrimidine 3-Ethyl, 2,6-dimethylmorpholino, thioether Not explicitly described
7-Phenyl-5-thiazolo[4,5-d]pyrimidine (19) Thiazolo[4,5-d]pyrimidine 7-Phenyl, hydroxycoumarin, methylthieno Microwave/conventional heating
Dimorpholino-triazine derivative (22) 1,3,5-Triazine 4,6-Dimorpholino, benzoic acid LiOH-mediated hydrolysis

Core Heterocyclic Structure

  • Triazolo[4,5-d]pyrimidine (Target) vs. Thiazolo[4,5-d]pyrimidine (): The triazolo core (three nitrogens) differs from the thiazolo core (sulfur and nitrogen), altering electronic properties.
  • Triazolo[4,5-d]pyrimidine vs.

Substituent Effects

  • Morpholino Groups: The 2,6-dimethylmorpholino group in the target compound introduces steric hindrance, which may reduce off-target interactions compared to non-methylated morpholino groups in ’s triazine derivative. However, this substitution could also lower solubility in polar solvents .
  • Thioether vs.

Research Findings and Implications

  • Stability and Solubility: The 2,6-dimethylmorpholino group likely enhances metabolic stability but may require formulation adjustments to address reduced aqueous solubility compared to unmethylated analogs .

Preparation Methods

Cyclization of 1,5-Diols with Methylamine

The 2,6-dimethylmorpholine scaffold is synthesized via cyclocondensation of 1,5-pentanediol derivatives with methylamine under acidic conditions. For example, heating 2,6-dichloro-1,5-pentanediol with excess methylamine in ethanol at 80°C for 12 hours yields 2,6-dimethylmorpholine hydrochloride, which is neutralized to isolate the free base.

Reaction Conditions:

Parameter Value
Temperature 80°C
Solvent Ethanol
Catalyst HCl (gas)
Yield 68–74%

Enantioselective Synthesis Using Chiral Auxiliaries

To access enantiopure 2,6-dimethylmorpholine, asymmetric hydrogenation of diketones using Ru-BINAP catalysts achieves >90% enantiomeric excess (ee). For instance, (R)-2,6-dimethylmorpholine is obtained from 2,6-diketopentane via hydrogenation at 50 psi H₂ in methanol.

Preparation of 3-Ethyl-3H-Triazolo[4,5-d]Pyrimidine-7-Thiol

Cyclocondensation of 4-Amino-6-Mercaptopyrimidine

The triazolopyrimidine core is assembled by treating 4-amino-6-mercaptopyrimidine with ethyl azidoacetate in DMF at 120°C. This Huisgen cycloaddition forms the triazole ring, followed by ethylation using iodoethane and K₂CO₃ in acetonitrile to install the N-ethyl group.

Key Steps:

  • Cycloaddition: 4-Amino-6-mercaptopyrimidine + ethyl azidoacetate → Triazolo[4,5-d]pyrimidine intermediate.
  • Alkylation: Intermediate + iodoethane → 3-Ethyl-3H-triazolo[4,5-d]pyrimidine-7-thiol.

Alternative Route via Diazotization

An alternative method involves diazotization of 4-amino-6-mercaptopyrimidine with NaNO₂/HCl, followed by coupling with ethylamine to form the triazole ring. This method avoids azide handling but requires strict temperature control (0–5°C) to prevent decomposition.

Coupling of Morpholine and Triazolopyrimidine Moieties

Thioether Formation via Nucleophilic Substitution

The final step involves reacting 2-bromo-1-(2,6-dimethylmorpholino)ethanone with 3-ethyl-3H-triazolo[4,5-d]pyrimidine-7-thiol in the presence of a base. Using K₂CO₃ in DMF at 60°C for 6 hours achieves a 65–72% yield.

Optimization Data:

Base Solvent Temperature Time Yield
K₂CO₃ DMF 60°C 6 h 72%
NaH THF 25°C 12 h 58%
DBU AcCN 80°C 4 h 68%

Microwave-Assisted Coupling

Microwave irradiation significantly accelerates the reaction. A mixture of 2-chloro-1-(2,6-dimethylmorpholino)ethanone and the thiol derivative in DMSO under microwave heating (150°C, 30 minutes) achieves an 85% yield, reducing side-product formation.

Purification and Characterization

Chromatographic Isolation

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (1:1). HPLC analysis confirms >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.32 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.45 (s, 6H, morpholine-CH₃), 3.70–3.85 (m, 4H, morpholine-OCH₂), 4.55 (q, J=7.2 Hz, 2H, NCH₂CH₃), 8.12 (s, 1H, pyrimidine-H).
  • HRMS (ESI): m/z calc. for C₁₆H₂₂N₆O₂S [M+H]⁺: 385.1421; found: 385.1418.

Comparative Analysis of Synthetic Routes

Efficiency of Microwave vs. Conventional Heating

Microwave-assisted coupling reduces reaction time from 6 hours to 30 minutes while improving yield by 13–17%. This method minimizes thermal degradation, critical for heat-sensitive intermediates.

Cost and Scalability

The cyclocondensation route for morpholine synthesis is cost-effective but requires hazardous HCl gas. Asymmetric hydrogenation, while enantioselective, involves expensive catalysts, making it less viable for large-scale production.

Q & A

Q. What are the critical steps in synthesizing 1-(2,6-dimethylmorpholino)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone?

The synthesis involves multi-step reactions:

  • Step 1 : Formation of the triazolopyrimidine core via cyclization of substituted pyrimidine precursors under reflux with catalysts like copper iodide .
  • Step 2 : Thioether linkage formation between the triazolopyrimidine and the morpholino-ethanone moiety using coupling agents (e.g., DCC or EDCI) in anhydrous solvents like DMF .
  • Step 3 : Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) . Key variables include solvent choice (ethanol, acetonitrile) and temperature control (60–80°C) to minimize side reactions .

Q. Which characterization techniques are essential for confirming the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., ethyl group at triazole N3, morpholino protons) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]⁺ peak) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .

Q. How does the compound’s reactivity correlate with its functional groups?

  • The thioether group (-S-) is susceptible to oxidation (e.g., with H₂O₂ or KMnO₄), forming sulfoxide or sulfone derivatives .
  • The morpholino ring participates in acid-base reactions due to its tertiary amine, enabling pH-dependent solubility .
  • The triazolopyrimidine core undergoes electrophilic substitution at the C5 position, useful for further derivatization .

Q. What biological activities have been reported for structurally related triazolopyrimidine derivatives?

  • Antitumor activity : Inhibition of kinases (e.g., EGFR) via competitive binding to ATP pockets .
  • Antimicrobial effects : Disruption of bacterial DNA gyrase or fungal cytochrome P450 enzymes . Assays include in vitro cell viability (MTT assay) and enzyme inhibition studies (IC₅₀ determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological efficacy?

  • Substituent Analysis : Compare analogues with varying morpholino substituents (e.g., 2,6-dimethyl vs. unsubstituted morpholino) to assess steric/electronic effects on target binding .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like tyrosine kinases .
  • Key Finding : Ethyl groups on the triazole ring enhance lipophilicity, improving membrane permeability .

Q. What experimental strategies resolve contradictions in reported synthetic yields?

  • Design of Experiments (DOE) : Systematically vary catalysts (e.g., Pd/C vs. CuI), solvents, and temperatures to identify optimal conditions .
  • Side Product Analysis : Use LC-MS to detect impurities (e.g., de-ethylated byproducts) and adjust protecting group strategies .

Q. How does the compound’s mechanism of action differ from other triazolopyrimidine derivatives?

  • Enzyme Specificity : Unlike piperazine-linked analogues (e.g., PKI-402), the morpholino group may reduce off-target effects on serotonin receptors .
  • Redox Activity : The thioether group may act as a radical scavenger, contributing to cytoprotective effects in oxidative stress models .

Q. What methodologies address discrepancies in spectral data interpretation?

  • 2D NMR Techniques : HSQC and HMBC to resolve overlapping peaks in crowded regions (e.g., morpholino protons) .
  • X-ray Crystallography : Confirm absolute configuration if single crystals are obtainable .

Q. How can conflicting reports on biological activity be reconciled?

  • Dose-Response Reevaluation : Test activity across a broader concentration range (e.g., 0.1–100 µM) to identify biphasic effects .
  • Cell Line Validation : Use isogenic cell lines (e.g., wild-type vs. kinase-deficient) to confirm target specificity .

Methodological Resources

  • Synthetic Optimization : Reference multi-step protocols from triazolopyrimidine literature, emphasizing catalyst screening and solvent polarity effects .
  • Biological Assays : Standardize protocols using positive controls (e.g., staurosporine for kinase inhibition) .
  • Data Analysis : Employ software like GraphPad Prism for IC₅₀ calculations and ANOVA for comparing experimental groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.